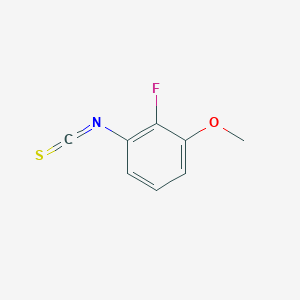

2-Fluoro-3-methoxyphenyl Isothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNOS |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-fluoro-1-isothiocyanato-3-methoxybenzene |

InChI |

InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3 |

InChI Key |

FKNNSKFPUZQYHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1F)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 3 Methoxyphenyl Isothiocyanate

Precursor Amine Synthesis and Orthogonal Functionalization Strategies

The immediate precursor for the target compound is 2-fluoro-3-methoxyaniline. The synthesis of this specific isomer is critical and requires precise control over the placement of the fluoro, methoxy (B1213986), and amino groups on the aromatic ring. A plausible synthetic pathway often begins with a commercially available starting material like 2-fluoro-3-methoxybenzaldehyde (B32414). ossila.comnih.gov

A typical sequence involves the conversion of the aldehyde group into an amino group. This can be achieved through various methods, such as reductive amination or via an oxime intermediate followed by reduction. The choice of reagents and reaction sequence is dictated by the directing effects of the existing substituents to ensure the desired 1,2,3-substitution pattern.

Orthogonal functionalization strategies are essential in multi-step syntheses of complex anilines. These strategies allow for the modification of one functional group without affecting others. For instance, protecting groups can be employed for the amine or other reactive sites while further transformations are carried out on the aromatic ring. The development of C-H and C-N bond activation techniques using organometallic or photoredox catalysis offers advanced, efficient routes for the functionalization of anilines. uantwerpen.be

Established and Emerging Protocols for Isothiocyanate Moiety Formation

The conversion of the primary aromatic amine, 2-fluoro-3-methoxyaniline, to the corresponding isothiocyanate is the final key step. A multitude of methods exist, ranging from classical procedures to more sustainable and efficient modern techniques. chemrxiv.orgrsc.orgrsc.org

Pathways via Dithiocarbamate (B8719985) Intermediates

The most prevalent and versatile method for synthesizing aryl isothiocyanates proceeds through a dithiocarbamate salt intermediate. nih.gov This two-step process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base (like triethylamine, potassium carbonate, or sodium hydroxide) to form a dithiocarbamate salt. nih.govciac.jl.cnd-nb.info

This intermediate salt is typically then decomposed using a desulfurizing agent to yield the final isothiocyanate. nih.gov A wide array of desulfurization agents has been reported, each with its own scope and reaction conditions. The choice of agent can be critical, especially for amines with electron-deficient rings. chemrxiv.orgd-nb.info

| Desulfurization Agent | Typical Substrates | Key Features |

| Thiophosgene (B130339) (CSCl₂) / Triphosgene | Aromatic, Chiral Amines | Highly effective but extremely toxic. Triphosgene is a safer alternative. nih.gov |

| Cyanuric Chloride (TCT) | Alkyl and Aryl Amines | Effective, economical, and suitable for one-pot procedures in aqueous media. d-nb.infobeilstein-journals.org |

| Tosyl Chloride (TsCl) | Alkyl and Aryl Amines | Allows for in situ generation and decomposition of the dithiocarbamate. nih.govorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Alkyl, Aromatic Amines | A green and efficient reagent. nih.gov |

| Iodine (I₂) | Alkyl and Aryl Amines | Mild conditions, often used in biphasic systems for easy workup. cbijournal.com |

| Sodium Persulfate (Na₂S₂O₈) | Alkyl and Aryl Amines | Enables green synthesis in water and tolerates a wide range of functional groups. rsc.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Alkyl and Aryl Amines | Mild conditions, volatile by-products simplify purification. ciac.jl.cncbijournal.com |

| **Metal Salts (CoCl₂, CuSO₄, Pb(NO₃)₂) ** | Alkyl and Aromatic Amines | Catalysts are often inexpensive and readily available. nih.gov |

Thiophosgene-Free and Sustainable Synthetic Approaches

Due to the high toxicity of thiophosgene, significant research has focused on developing safer and more environmentally friendly alternatives. nih.govbeilstein-journals.org Many of the methods involving dithiocarbamate intermediates fall into this category.

Sustainable approaches often utilize water as a solvent, readily available reagents, and aim to minimize waste. d-nb.inforsc.org For example, a one-pot synthesis using sodium hydroxide (B78521) (NaOH) as both the base and the desulfurating agent provides a green and economical route to aryl isothiocyanates. tandfonline.comtandfonline.com Another approach involves using elemental sulfur and selenium with an isocyanide precursor. nih.gov The use of molecular iodine in a water/ethyl acetate (B1210297) biphasic system is also considered a green method due to the non-toxic reagents and simplified purification. cbijournal.com

Catalytic and Organocatalytic Routes to Aryl Isothiocyanates

Catalytic methods offer pathways to isothiocyanates with increased efficiency and selectivity. Organocatalysis, for instance, can be employed using amine bases like 4-dimethylaminopyridine (B28879) (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in conjunction with reagents like di-tert-butyl dicarbonate. cbijournal.com

A notable emerging technique is the amine-catalyzed thionation of isocyanides using Lawesson's reagent, which can be performed under microwave irradiation. tandfonline.comresearchgate.net Photocatalyzed reactions of amines with carbon disulfide also represent a mild and efficient modern approach. organic-chemistry.org While copper-catalyzed methods are well-established for the synthesis of the isomeric aryl thiocyanates from arylboronic acids or aryl halides, specific catalytic systems for isothiocyanates are also being developed. organic-chemistry.org

Advanced Techniques in Isothiocyanate Synthesis: Microwave-Assisted and One-Pot Procedures

To accelerate and simplify the synthesis of isothiocyanates, advanced techniques such as microwave irradiation and one-pot procedures are increasingly employed.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov This technique is applicable to various synthetic routes, including the desulfurization of dithiocarbamates and the Lawesson's reagent-mediated conversion of isocyanides. tandfonline.comresearchgate.netnih.gov

One-pot procedures enhance efficiency by combining multiple reaction steps without isolating intermediates. ciac.jl.cn Many thiophosgene-free methods are designed as one-pot syntheses where the dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate. d-nb.infotandfonline.comresearchgate.net This approach simplifies the experimental setup, reduces solvent usage, and minimizes product loss during purification steps.

Considerations for Regiochemical Control in Substituted Aryl Isothiocyanate Synthesis

The regiochemical outcome of the synthesis is determined during the preparation of the precursor, 2-fluoro-3-methoxyaniline. The directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS) are paramount. wikipedia.orgchemistrytalk.org

Both the methoxy (-OCH₃) group and the fluorine (-F) atom are ortho, para-directors. csbsju.eduminia.edu.egorganicchemistrytutor.com However, the methoxy group is a strong activating group, while fluorine is a weakly deactivating group. When both are present, the powerful activating effect of the methoxy group often dominates the directing outcome.

To achieve the 2-fluoro-3-methoxy substitution pattern, the synthetic strategy must be carefully designed. A potential route could start from a molecule where the relative positions are already fixed, such as 3-methoxyphenol. Introducing the fluorine atom at the 2-position would be a key step, followed by the introduction of a nitrogen-containing group (e.g., a nitro group via nitration) and its subsequent reduction to the amine. Each step must be considered in the context of the combined directing effects of the existing groups to prevent the formation of undesired isomers. wikipedia.org The availability of precursors like 2-fluoro-3-methoxybenzaldehyde simplifies this challenge by providing a scaffold with the correct substitution pattern already in place. ossila.com

Process Intensification and Scale-Up Aspects in the Production of 2-Fluoro-3-methoxyphenyl Isothiocyanate

The industrial production of specialty chemicals such as this compound necessitates a transition from laboratory-scale batch processes to robust, efficient, and safe large-scale manufacturing. Process intensification and scale-up are critical activities in chemical development that aim to enhance reaction efficiency, minimize environmental impact, and ensure economic viability. For the synthesis of this compound, these aspects are particularly pertinent, given the potential hazards associated with isothiocyanate synthesis and the need for high product purity.

A common synthetic route to aryl isothiocyanates involves the reaction of the corresponding aniline (B41778) (2-Fluoro-3-methoxyaniline) with a thiocarbonylating agent, such as thiophosgene or carbon disulfide. While effective at a lab scale, these methods present significant challenges for scale-up, including the high toxicity of reagents like thiophosgene and the potential for thermal runaway reactions. Consequently, modern approaches to the production of this compound are increasingly focused on process intensification strategies that offer safer and more efficient alternatives to traditional batch manufacturing.

One of the most promising of these strategies is the adoption of continuous flow chemistry. In a continuous flow process, reactants are continuously pumped through a network of tubes or microreactors, where they mix and react. This approach offers several advantages over batch production, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. For the synthesis of this compound, a continuous flow setup can mitigate the risks associated with exothermic reactions and the handling of hazardous intermediates.

Microreactor technology, a key enabler of continuous flow chemistry, offers further benefits. The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that would be unsafe in large batch reactors. This can lead to higher yields, improved selectivity, and a reduction in by-product formation. While specific studies on the continuous flow synthesis of this compound are not widely reported in publicly available literature, the principles have been successfully applied to a range of other aryl isothiocyanates.

Another important aspect of process intensification is the implementation of Process Analytical Technology (PAT). PAT involves the use of in-line and on-line analytical tools to monitor critical process parameters and quality attributes in real-time. For the production of this compound, PAT can be used to monitor the consumption of reactants and the formation of the product and any impurities. This real-time data allows for immediate process adjustments, ensuring consistent product quality and preventing batch failures.

The table below illustrates a hypothetical comparison between a traditional batch process and an intensified continuous flow process for the synthesis of this compound, based on typical improvements observed for similar chemical transformations.

| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |

|---|---|---|

| Typical Reaction Volume | 500 L | 5 L |

| Operating Temperature | -10 to 5 °C | 10 to 25 °C |

| Residence Time | 6 - 8 hours | 5 - 15 minutes |

| Yield | 75 - 85% | >95% |

| Safety Profile | Risk of thermal runaway, exposure to toxic reagents | Minimized risk due to small reaction volume, contained system |

| Process Control | Manual sampling and offline analysis | Automated control with real-time monitoring (PAT) |

Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Methoxyphenyl Isothiocyanate

Elucidation of Electron Density Distribution and Reactivity Profiles of the Isothiocyanate Group

The isothiocyanate functional group possesses a unique electronic structure that dictates its reactivity. The central carbon atom is bonded to a nitrogen and a sulfur atom through double bonds, resulting in a nearly linear R-N=C=S geometry. The carbon atom is highly electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon. This is well-represented by its resonance structures, which show a significant positive charge character on the central carbon.

Resonance Structures of the Isothiocyanate Group: R-N=C=S ↔ R-N⁺≡C-S⁻ ↔ R-N⁻-C≡S⁺

This inherent electrophilicity makes the isothiocyanate group a prime target for nucleophilic attack. The general reactivity profile is dominated by addition reactions where nucleophiles attack the central carbon. This leads to the formation of a variety of important chemical structures, such as thioureas (from amines), thiocarbamates (from alcohols), and dithiocarbamates (from thiols). wikipedia.orgnih.gov

The primary reactive site is the electrophilic carbon of the -N=C=S group. Nucleophilic attack on this carbon is the key step in most reactions involving isothiocyanates. The subsequent protonation or rearrangement of the resulting adduct determines the final product.

Influence of Ortho-Fluoro and Meta-Methoxy Substituents on Reaction Pathways

The substituents on the aryl ring of 2-Fluoro-3-methoxyphenyl isothiocyanate have a profound impact on the electron density and, consequently, the reactivity of the isothiocyanate group. Both the ortho-fluoro and meta-methoxy groups are electron-withdrawing through inductive effects, which enhances the electrophilicity of the isothiocyanate carbon.

Ortho-Fluoro Substituent: Fluorine is the most electronegative element, and its placement at the ortho position results in a strong electron-withdrawing inductive effect (-I). This effect significantly depletes electron density from the aromatic ring and, by extension, from the isothiocyanate group, making the central carbon more electron-deficient and thus more susceptible to nucleophilic attack. While fluorine can also exert a minor, opposing resonance effect (+R) by donating a lone pair of electrons, the inductive effect is overwhelmingly dominant, especially from the ortho position. nih.gov

Meta-Methoxy Substituent: A methoxy (B1213986) group typically exhibits a dual electronic nature: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+R). However, when placed at the meta position relative to the isothiocyanate, its resonance effect does not extend to the carbon atom bearing the -N=C=S group. Therefore, only the inductive electron-withdrawing effect is operative, which further enhances the electrophilicity of the functional group. nih.gov

The combination of these two electron-withdrawing influences makes the isothiocyanate carbon of this compound significantly more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate. This increased reactivity can alter reaction kinetics, favoring faster reaction rates and potentially enabling reactions with weaker nucleophiles that might be sluggish with less activated aryl isothiocyanates.

| Substituent | Position | Dominant Electronic Effect | Impact on Isothiocyanate Carbon |

|---|---|---|---|

| Fluoro | Ortho | Inductive Withdrawal (-I) | Increases Electrophilicity |

| Methoxy | Meta | Inductive Withdrawal (-I) | Increases Electrophilicity |

Intramolecular Cyclization and Rearrangement Mechanisms Triggered by the Isothiocyanate Functionality

The isothiocyanate group is a valuable synthon for the construction of heterocyclic rings. In this compound, the presence of substituents opens up potential, albeit hypothetical, pathways for intramolecular cyclization, provided a suitable nucleophilic group is present on the ring or an adjacent side chain.

For instance, if a nucleophile (e.g., -OH, -NH2, -SH) were introduced at the C6 position of the benzene (B151609) ring, an intramolecular nucleophilic attack on the isothiocyanate carbon could occur. This would lead to the formation of a fused five- or six-membered heterocyclic ring system, such as a benzothiazole (B30560) or benzoxazole (B165842) derivative, after subsequent reaction steps. researchgate.netnih.gov The ortho-fluoro group could sterically influence the approach of the nucleophile and the conformation of the transition state in such cyclizations.

Aryl isothiocyanates can also undergo rearrangement reactions. While thermal 1,3-shifts are known for acyl isothiocyanates, aryl isothiocyanates are generally more stable. arkat-usa.org Photoinduced or electron-transfer-induced rearrangements, however, can facilitate the isomerization of thiocyanates to isothiocyanates. researchgate.net For this compound, such rearrangements would likely proceed through radical or ionic intermediates, with the substitution pattern influencing the stability of these reactive species.

Analysis of Transition States and Reaction Energetics in Transformations of the Compound

The reaction of an isothiocyanate with a nucleophile typically proceeds through a transition state leading to a tetrahedral intermediate. In this transition state, a new bond is forming between the nucleophile and the electrophilic carbon, while the π-electron density shifts towards the nitrogen and sulfur atoms.

The electron-withdrawing nature of the 2-fluoro and 3-methoxy substituents plays a critical role in stabilizing this transition state. By pulling electron density away from the reacting center, these substituents help to delocalize the developing negative charge on the nitrogen and sulfur atoms. This stabilization of the transition state leads to a lower activation energy (Ea) for the reaction, resulting in a faster reaction rate compared to unsubstituted phenyl isothiocyanate.

Computational studies on related systems have shown that the energy barrier for nucleophilic attack is highly sensitive to the electronic properties of the substituents on the aromatic ring. nih.govresearchgate.net Electron-withdrawing groups consistently lower the activation barrier for the rate-determining nucleophilic addition step.

| Compound | Substituent Effects | Predicted Relative Activation Energy (Ea) for Nucleophilic Attack |

|---|---|---|

| Phenyl Isothiocyanate | None (Reference) | Baseline |

| 4-Methoxyphenyl Isothiocyanate | Electron-Donating (+R) | Higher |

| 4-Nitrophenyl Isothiocyanate | Electron-Withdrawing (-I, -R) | Lower |

| This compound | Strongly Electron-Withdrawing (-I) | Significantly Lower |

Solvent Effects and Stereoelectronic Control in Reactive Intermediates

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. The outcome of a nucleophilic attack on the isothiocyanate is dependent on the solvent's ability to stabilize the reactants, transition state, and any charged intermediates. libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that can decrease their reactivity and slow down the reaction rate. csbsju.eduquora.com However, they are very effective at stabilizing charged intermediates and transition states, which can be beneficial, particularly in multi-step reaction pathways. csbsju.edu

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally preferred for reactions involving anionic nucleophiles. They solvate cations well but leave the anions relatively "naked" and more reactive, often leading to significant rate enhancements for nucleophilic additions to the isothiocyanate. quora.com

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.orgbaranlab.org In the reaction of this compound, the primary stereoelectronic consideration is the trajectory of the incoming nucleophile. The Lowest Unoccupied Molecular Orbital (LUMO) of the isothiocyanate group is centered on the carbon atom, with large lobes perpendicular to the N=C=S plane. Nucleophilic attack will preferentially occur along a trajectory that allows for maximum overlap with this LUMO, typically at an angle of approximately 109.5° (the Bürgi-Dunitz angle) relative to the C=S or C=N bond. The orientation of the substituted phenyl ring can influence the stability of the transition state through interactions between the ring's π-system and the orbitals of the reacting functional group.

Chemical Transformations and Derivatization Strategies Utilizing 2 Fluoro 3 Methoxyphenyl Isothiocyanate

Synthesis of Substituted Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives

The most fundamental reaction of isothiocyanates is their addition reaction with nucleophiles, particularly amines and hydrazines, to yield substituted thioureas and thiosemicarbazides, respectively. This reaction proceeds via the nucleophilic attack of the nitrogen atom of the amine or hydrazine (B178648) on the electrophilic carbon atom of the isothiocyanate group.

The reaction of 2-fluoro-3-methoxyphenyl isothiocyanate with primary or secondary amines in a suitable solvent such as ethanol (B145695) or dichloromethane (B109758) at room temperature or with gentle heating affords the corresponding N-(2-fluoro-3-methoxyphenyl)-N'-substituted thiourea derivatives in high yields. nih.govsigmaaldrich.comresearchgate.net Similarly, reaction with hydrazine or its derivatives (e.g., aryl hydrazides) yields 4-(2-fluoro-3-methoxyphenyl)thiosemicarbazide derivatives. nih.govmdpi.com These thiosemicarbazides are key intermediates for the synthesis of various heterocyclic compounds. nih.gov

The general synthetic schemes are as follows:

Scheme 1: Synthesis of Substituted Thiourea Derivatives

R1, R2 = H, alkyl, aryl

Scheme 2: Synthesis of Substituted Thiosemicarbazide Derivatives

R = H, alkyl, aryl

These reactions are generally high-yielding and tolerant of a wide range of functional groups on the reacting amine or hydrazine, making them a robust method for introducing the 2-fluoro-3-methoxyphenyl scaffold into a diverse set of molecules.

| Reactant | Product | Typical Reaction Conditions |

| Primary/Secondary Amine | N,N'-Disubstituted Thiourea | Ethanol, reflux |

| Hydrazine Hydrate | 4-(2-fluoro-3-methoxyphenyl)thiosemicarbazide | Ethanol, reflux |

| Aryl Hydrazides | 1-Aryl-4-(2-fluoro-3-methoxyphenyl)thiosemicarbazide | Ethanol, reflux |

Construction of Heterocyclic Scaffolds through Cycloaddition and Condensation Reactions

The thiourea and thiosemicarbazide derivatives of this compound are excellent precursors for the synthesis of a variety of heterocyclic systems through intramolecular cyclization or intermolecular cycloaddition and condensation reactions.

Thiosemicarbazides derived from this compound can be readily cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.gov This is typically achieved by treatment with a dehydrating agent such as concentrated sulfuric acid. nih.gov The reaction proceeds through an intramolecular cyclization followed by dehydration. The resulting 2-amino-5-(2-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole derivatives are of interest in medicinal chemistry. nih.gov

Scheme 3: Synthesis of 1,3,4-Thiadiazole Derivatives

Beyond thiadiazoles, the reactive nature of the isothiocyanate group and its derivatives allows for the construction of other heterocyclic scaffolds.

Triazoles: 1,2,4-Triazole-3-thione derivatives can be synthesized from the corresponding thiosemicarbazide intermediates. This is typically achieved by refluxing the thiosemicarbazide in a basic solution, such as aqueous sodium hydroxide (B78521), which induces intramolecular cyclization. zsmu.edu.ua The resulting triazole thiones can be further functionalized. nih.gov

Thiazoles: Isothiocyanates can react with compounds containing an active methylene (B1212753) group adjacent to a carbonyl group in the presence of a base to form thiazole (B1198619) derivatives. For example, the reaction of this compound with α-haloketones and a source of nitrogen (like an amine) can lead to the formation of substituted aminothiazoles. rsc.org A common method is the Hantzsch thiazole synthesis, where a thiourea (derivable from the isothiocyanate) reacts with an α-haloketone.

Nucleophilic Additions to the Carbon-Sulfur Double Bond of the Isothiocyanate Group

The electrophilic carbon of the isothiocyanate group is susceptible to attack by a variety of nucleophiles beyond amines and hydrazines.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the C=S bond of isothiocyanates to form, after hydrolysis, thioamides. The reaction of this compound with an organometallic reagent would yield an N-(2-fluoro-3-methoxyphenyl)thioamide. This reaction provides a route to thioamides with a wide range of substituents based on the choice of the organometallic reagent.

Active Methylene Compounds: Carbanions generated from active methylene compounds (e.g., malonates, β-ketoesters) can also add to the isothiocyanate group. This can lead to the formation of intermediates that can be cyclized to various heterocyclic systems. wikipedia.org

Selective Transformations of the Aromatic Ring System Bearing Fluoro and Methoxy (B1213986) Groups

The 2-fluoro-3-methoxyphenyl ring is substituted with two groups that have opposing electronic effects. The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Aromatic Substitution: Due to the directing effects of the methoxy and fluoro groups, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the methoxy group and ortho to the fluoro group. The regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile. The strong activating effect of the methoxy group would likely direct substitution to the 4- and 6-positions.

Nucleophilic Aromatic Substitution: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly if there are strong electron-withdrawing groups on the ring or if the nucleophile is strong. youtube.combiointerfaceresearch.com However, in the absence of such activating groups, forcing conditions would likely be required to achieve substitution of the fluorine atom. The methoxy group is generally a poor leaving group in SNA reactions.

Generation of Scaffold Diversity via Post-Isothiocyanate Modification

Further derivatization of the products obtained from this compound can lead to a wide diversity of chemical scaffolds.

Functionalization of Thioureas: The thiourea linkage can be further modified. For example, the sulfur atom can be alkylated to form S-alkylisothioureas, which are versatile intermediates. The N-H protons can also be substituted.

Derivatization of Heterocyclic Rings: The heterocyclic rings formed in section 4.2 can be further functionalized. For example, the amino group of the 1,3,4-thiadiazole ring can be acylated, alkylated, or converted to a diazonium salt for further transformations. The thione group of the 1,2,4-triazole (B32235) ring can be alkylated at the sulfur atom or oxidized.

This post-modification approach allows for the generation of large libraries of compounds based on the 2-fluoro-3-methoxyphenyl scaffold for various applications, including drug discovery.

Computational Chemistry and Theoretical Exploration of 2 Fluoro 3 Methoxyphenyl Isothiocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometry of molecules. For 2-Fluoro-3-methoxyphenyl Isothiocyanate, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netmdpi.comnih.gov

Geometry Optimization: The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. youtube.com The optimized structure provides key data on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, the planarity of the phenyl ring and the orientation of the methoxy (B1213986) (-OCH₃) and isothiocyanate (-NCS) groups are of particular interest.

Conformational Analysis: The presence of rotatable single bonds, specifically the C-O bond of the methoxy group and the C-N bond of the isothiocyanate group, suggests the possibility of multiple stable conformers. A conformational analysis would involve rotating these bonds and calculating the energy of each resulting structure to identify the lowest-energy conformers. Studies on similar molecules, such as 2-Methoxyphenyl isothiocyanate, have identified distinct stable conformers based on the orientation of the substituent groups relative to the phenyl ring. nih.gov For the title compound, the interplay between steric hindrance and electronic interactions involving the fluorine, methoxy, and isothiocyanate groups would dictate the preferred conformation(s).

Illustrative Optimized Geometry Parameters: The following table presents hypothetical, yet chemically reasonable, optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | O-CH₃ | 1.43 Å |

| Bond Length | C-N (isothiocyanate) | 1.41 Å |

| Bond Length | N=C | 1.22 Å |

| Bond Length | C=S | 1.58 Å |

| Bond Angle | F-C-C | 119.5° |

| Bond Angle | C-O-CH₃ | 118.0° |

| Bond Angle | C-N=C | 175.0° |

| Bond Angle | N=C=S | 178.5° |

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to predict NMR isotropic shielding constants. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). Predicting ¹⁹F NMR chemical shifts is particularly relevant and can be achieved with good accuracy using appropriate scaling factors. nih.govresearchgate.net Such calculations can help assign specific peaks in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra to the corresponding nuclei in the molecule.

Illustrative Predicted NMR Chemical Shifts:

| Nucleus | Hypothetical Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 6.9 - 7.5 |

| ¹H (Methoxy) | ~3.9 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (Methoxy) | ~56 |

| ¹³C (Isothiocyanate) | ~135 |

| ¹⁹F | -110 to -140 |

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule, which correlate with peaks in Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net Key predicted frequencies would include the characteristic strong, asymmetric stretching of the -N=C=S group, C-F stretching, and various C-O and aromatic C-H stretching and bending modes. nih.gov

Illustrative Predicted Vibrational Frequencies:

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| -N=C=S Asymmetric Stretch | 2100 - 2050 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1260 | Strong |

| C-F Stretch | ~1220 | Strong |

| C-O-C Symmetric Stretch | ~1030 | Medium |

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Analysis: The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the phenyl ring. The LUMO is likely centered on the π* orbital of the -N=C=S group, particularly on the central carbon atom, which is known to be the primary electrophilic site in isothiocyanates. quora.com

Reactivity Descriptors: The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. mdpi.com A small gap suggests high polarizability and high chemical reactivity, whereas a large gap indicates a stable, less reactive molecule. nih.gov From these energies, global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Illustrative FMO Data and Reactivity Descriptors:

| Parameter | Hypothetical Value |

|---|---|

| E(HOMO) | -6.8 eV |

| E(LUMO) | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Potential (μ) | -4.15 eV |

| Electrophilicity Index (ω) | 3.25 eV |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. wolfram.com It is mapped onto the electron density surface and color-coded to indicate electrostatic potential, allowing for the identification of electrophilic and nucleophilic sites.

MEP Analysis: In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the electronegative sulfur, nitrogen, and oxygen atoms, indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net

Positive Potential: A significant region of positive potential would be located on the central carbon atom of the isothiocyanate group, confirming its role as the main electrophilic center for nucleophilic addition reactions. quora.com The hydrogen atoms of the aromatic ring and methyl group would also show moderately positive potential.

This analysis is critical for predicting how the molecule will interact with other reagents, biological receptors, or solvents. chemrxiv.org

Quantitative Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding how molecules pack in the solid state is essential for materials science and drug design. Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov

Hirshfeld Surface and Fingerprint Plots: The analysis generates a unique 3D surface for a molecule within a crystal, color-coded to show intermolecular contacts. A corresponding 2D "fingerprint plot" summarizes these interactions, providing quantitative percentages for each type of contact. nih.gov For this compound, a hypothetical crystal structure would likely be stabilized by a variety of weak interactions. The expected contributions to the Hirshfeld surface would include:

H···H contacts: Typically the most abundant interaction due to the number of hydrogen atoms on the molecular surface. nih.gov

C···H/H···C contacts: Representing van der Waals interactions between carbon and hydrogen atoms.

O···H/H···O and F···H/H···F contacts: Indicative of weak C-H···O and C-H···F hydrogen bonds, which are significant in the packing of fluorinated and oxygenated organic compounds. nih.govresearchgate.net

S···H/H···S and N···H/H···N contacts: Involving the isothiocyanate group.

π-π stacking: Possible interactions between the aromatic rings of adjacent molecules.

Illustrative Contributions to Hirshfeld Surface:

| Interaction Type | Hypothetical Percentage Contribution |

|---|---|

| H···H | 35% |

| C···H/H···C | 20% |

| O···H/H···O | 15% |

| F···H/H···F | 12% |

| S···H/H···S | 8% |

| Other | 10% |

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition state structures.

Transition State (TS) Theory: A transition state represents the highest energy point along a reaction coordinate. Locating the TS structure is key to understanding a reaction's kinetics, as the energy difference between the reactants and the TS defines the activation energy barrier. A true TS is confirmed computationally by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Simulating Reactions: For this compound, a common reaction to simulate would be its reaction with a nucleophile, such as an amine, attacking the electrophilic carbon of the -NCS group to form a thiourea (B124793) derivative. quora.com Computational modeling of this process would involve:

Optimizing the geometries of the reactants (isothiocyanate and amine).

Locating the transition state structure for the nucleophilic attack.

Optimizing the geometry of the resulting thiourea product.

This analysis would provide a fundamental understanding of the compound's reactivity and the factors influencing the rate and feasibility of its chemical transformations.

Systematic Investigation of Substituent Effects on the Reactivity and Molecular Properties of 2 Fluoro 3 Methoxyphenyl Isothiocyanate

Electronic Effects of Fluoro and Methoxy (B1213986) Groups on the Isothiocyanate Reactivity

The reactivity of the isothiocyanate (-NCS) group in 2-Fluoro-3-methoxyphenyl Isothiocyanate is significantly influenced by the electronic properties of the fluoro and methoxy substituents on the phenyl ring. The isothiocyanate functional group acts as an electrophile, with the central carbon atom being susceptible to nucleophilic attack. The presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances the electrophilicity of this carbon, thereby increasing the compound's reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease its electrophilicity and reactivity.

The fluoro group, positioned ortho to the isothiocyanate, is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). While it also has a weak electron-donating resonance effect (+R), the inductive effect is generally dominant, especially from the ortho position. This potent inductive withdrawal of electron density from the aromatic ring makes the isothiocyanate carbon more electron-deficient and, therefore, more reactive.

The methoxy group, located at the meta position, exhibits both an inductive effect (-I) and a resonance effect (+R). However, the resonance effect of a methoxy group is most pronounced at the ortho and para positions. At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) becomes the primary electronic influence on the reaction center. utexas.edu Consequently, the meta-methoxy group also contributes to the withdrawal of electron density from the ring, further enhancing the electrophilicity of the isothiocyanate group.

The combined influence of the ortho-fluoro and meta-methoxy groups is a net withdrawal of electron density from the phenyl ring. This cooperative effect significantly increases the partial positive charge on the central carbon of the isothiocyanate moiety, making this compound more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

The electronic influence of these substituents can be quantitatively estimated using Hammett constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent. wikipedia.org A positive σ value indicates an electron-withdrawing group that increases the acidity of benzoic acid, while a negative value signifies an electron-donating group. utexas.edulibretexts.org

Please note: The following data table is a static representation and is not interactive.

| Substituent | Position | Hammett Constant (σ) | Type of Electronic Effect |

| Fluoro | meta | +0.34 stenutz.eu | Inductive Withdrawal (-I) > Resonance Donation (+R) |

| Methoxy | meta | +0.12 wikipedia.org | Inductive Withdrawal (-I) > Resonance Donation (+R) |

Note: Standard Hammett constants for ortho substituents are not typically used due to the complication of steric effects interfering with purely electronic effects. utexas.edu

Steric Hindrance and Conformational Preferences Induced by Ortho and Meta Substituents

Beyond electronic effects, the spatial arrangement and size of the substituents play a critical role in the molecular behavior of this compound.

The fluorine atom, although the smallest of the halogens, is larger than a hydrogen atom and its placement at the ortho position introduces significant steric hindrance around the isothiocyanate functional group. This steric bulk can physically impede the approach of nucleophiles, particularly those that are large or sterically demanding. rsc.org This phenomenon, often termed the "ortho effect," can lead to a decrease in reaction rates compared to what would be predicted based on electronic effects alone. The steric strain between the ortho-substituent and the isothiocyanate group can raise the energy of the transition state during a nucleophilic attack, thus increasing the activation energy of the reaction. rsc.org

The presence of the ortho-fluoro group also influences the conformational preferences of the molecule. It restricts the free rotation around the C(aryl)–NCS bond. To minimize steric repulsion between the lone pairs of the fluorine atom and the isothiocyanate group, the molecule will likely adopt a preferred conformation where the -NCS group is oriented away from the fluorine atom. This restricted rotation can affect the orientation of the molecule as it approaches a reactant, potentially influencing selectivity and reactivity. The meta-methoxy group has a much smaller impact on the steric environment of the isothiocyanate group due to its more distant position.

Modulation of Chemical Selectivity and Reaction Rates through Aromatic Substitution Patterns

The interplay between the electronic and steric effects described above directly modulates the chemical reactivity of this compound.

Reaction Rates: The rate of reaction with a given nucleophile is determined by a balance between electronic activation and steric hindrance.

Electronic Activation: The strong electron-withdrawing nature of the ortho-fluoro and meta-methoxy substituents increases the electrophilicity of the isothiocyanate carbon. This electronic activation tends to increase the reaction rate by making the molecule a better target for nucleophiles.

Steric Hindrance: The ortho-fluoro group provides steric shielding of the reaction center. This effect tends to decrease the reaction rate by making it more difficult for nucleophiles to attack the isothiocyanate carbon. rsc.org

The net effect on the reaction rate depends on the specific nucleophile. For small, unhindered nucleophiles, the electronic activation is likely to be the dominant factor, leading to a faster reaction compared to unsubstituted phenyl isothiocyanate. For bulky nucleophiles, the steric hindrance from the ortho-fluoro group may become the overriding factor, resulting in a slower reaction rate. Studies on substituted anilines reacting with phenyl isothiocyanate have shown that ortho-substituents can cause significant deviations from linear correlations, largely attributed to steric strain. rsc.org

Chemical Selectivity: In reactions where multiple outcomes are possible, the substitution pattern can steer the reaction toward a specific product. For this compound, the primary reaction site is unequivocally the isothiocyanate carbon. However, the substituents can influence the stability of intermediates in more complex transformations. The electron-withdrawing framework can affect the regioselectivity in cyclization reactions or other multi-step processes where the substituted phenyl ring plays a role in stabilizing charges in transition states or intermediates. For instance, in reactions involving the formation of heterocyclic rings, the electronic properties of the aromatic system can dictate the preferred pathway of ring closure.

Please note: The following data table is a static representation and is not interactive.

| Effect | Ortho-Fluoro Group | Meta-Methoxy Group | Net Impact on Isothiocyanate Group |

| Electronic | Strong inductive withdrawal (-I) | Moderate inductive withdrawal (-I) | Increased electrophilicity and reactivity (Activation) |

| Steric | Significant steric hindrance | Negligible steric hindrance | Decreased accessibility for bulky nucleophiles (Deactivation) |

| Overall Reactivity | Rate is a balance of electronic activation and steric hindrance | Primarily electronic activation | Highly dependent on the steric profile of the nucleophile |

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-3-methoxyphenyl Isothiocyanate?

The compound is typically synthesized via the reaction of 3-amino-2-fluoro-4-methoxyphenol with thiophosgene (CSCl₂) under controlled conditions (0–5°C, inert atmosphere). Alternative methods include using carbon disulfide (CS₂) and di-tert-butyl dicarbonate as catalysts in dimethylbenzene, which avoids the toxicity of thiophosgene. Reaction progress is monitored via TLC or HPLC to ensure complete conversion .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- FT-IR spectroscopy : Confirming the –N=C=S stretch (~2050–2100 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .

- NMR spectroscopy : ¹⁹F NMR to verify fluorine substitution and ¹H/¹³C NMR for methoxy and aromatic proton assignments.

- HPLC-MS : Purity assessment and molecular ion ([M+H]⁺) verification .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile isothiocyanate vapors.

- Moisture control : Store under inert gas (argon) to prevent hydrolysis to thiourea derivatives .

Advanced Research Questions

Q. How to design experiments for nucleophilic addition reactions involving this isothiocyanate?

- Nucleophile selection : Amines (primary/secondary) or thiols react with the –N=C=S group to form thioureas or dithiocarbamates, respectively.

- Conditions : Reactions are performed in anhydrous dichloromethane or THF at 0–25°C with triethylamine as a base. Monitor via ¹H NMR for thiourea proton signals (δ 8.5–9.5 ppm) .

Q. What methodologies are used to assess its antimicrobial activity, including MIC determination?

- Broth microdilution assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth. MIC is the lowest concentration inhibiting visible growth after 24h.

- SAR analysis : Compare with analogs (e.g., 3-Chloro-4-methylphenyl isothiocyanate, MIC 6.25–25 µg/mL) to identify substituent effects on activity .

Q. How to address discrepancies in reported biological activity data (e.g., IC₅₀ variations)?

- Purity validation : Re-analyze compound via HPLC and elemental analysis.

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., benzyl isothiocyanate, IC₅₀ 0.5–1 µM).

- Structural analogs : Test fluorinated vs. chlorinated derivatives to isolate electronic effects .

Q. What computational insights exist for its reaction mechanisms (e.g., cyclization pathways)?

Density functional theory (DFT) studies (B3LYP/6-31G*) can model transition states in tandem reactions (e.g., cyclization with β-ynones). Key parameters include activation energy (ΔG‡) and frontier molecular orbital (FMO) analysis to predict regioselectivity .

Q. How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?

- Substituent variation : Synthesize derivatives with –OCH₃ replaced by –CF₃ or –Cl.

- Activity profiling : Compare IC₅₀ values in cytotoxicity assays and binding affinities (e.g., NF-κB inhibition via luciferase reporter assays).

- Data correlation : Use multivariate analysis to link logP, Hammett constants (σ), and bioactivity .

Q. What are the stability profiles of this compound under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.